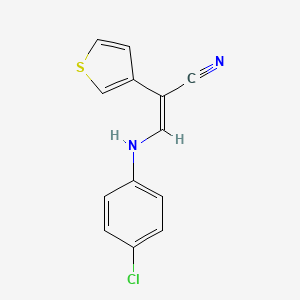

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile

Description

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile (CAS: 477851-21-1) is an acrylonitrile derivative featuring a 4-chloroanilino group at the 3-position and a 3-thienyl moiety at the 2-position of the acrylonitrile backbone. Its (2E)-configuration ensures a planar geometry, facilitating conjugation across the C=C–C≡N system, which is critical for electronic and photophysical properties . The compound is identified by the MDL number MFCD00138248 and is structurally related to bioactive acrylonitriles reported in pharmacological and materials science research .

Properties

IUPAC Name |

(E)-3-(4-chloroanilino)-2-thiophen-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-12-1-3-13(4-2-12)16-8-11(7-15)10-5-6-17-9-10/h1-6,8-9,16H/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLYAPHGRGBPRX-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=C(C#N)C2=CSC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C=C(/C#N)\C2=CSC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile can be represented as follows:

This compound features a chloroaniline moiety linked to a thienyl group through an acrylonitrile framework, which is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : It demonstrates activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications.

The biological activity of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile is believed to be mediated through several mechanisms:

- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Binding : Its structural features allow it to bind effectively to active sites on enzymes, inhibiting their function.

Anticancer Activity

A study conducted by evaluated the anticancer effects of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile on various cancer cell lines. The results indicated that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induced apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 4.2 | DNA intercalation leading to cell cycle arrest |

Antimicrobial Activity

In another study by , the antimicrobial efficacy was assessed against common bacterial pathogens. The findings were summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile. Modifications in the chloro or thienyl groups may enhance potency and selectivity against specific biological targets. Research indicates that substituents on the aniline ring can significantly influence the compound's biological profile.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

- Electronic Effects: The presence of electron-withdrawing groups (e.g., NO₂ in and ) enhances conjugation, critical for photoresponsive applications. In contrast, the 4-chloroanilino group in the target compound provides moderate electron withdrawal, balancing stability and reactivity .

- Steric Considerations : Bulkier substituents (e.g., trityloxy in ) reduce crystallinity but improve solubility, whereas smaller groups (e.g., thienyl in the target compound) favor planar stacking, as seen in crystalline analogs .

Table 2: Bioactive Acrylonitrile Derivatives

- The target compound lacks direct bioactivity data but shares structural motifs with NOX inhibitors (e.g., acrylonitrile backbone, aromatic amines) .

- Sulfonyl and sulfanyl groups in antimalarial precursors (–5) enhance binding to parasitic enzymes, a feature absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile, and how is purity monitored?

The synthesis typically involves condensation reactions between 4-chloroaniline derivatives and acrylonitrile precursors under controlled conditions (e.g., temperature, solvent selection, and base catalysis). Key steps include:

- Starting materials : 4-Chloroaniline and thienyl-acrylonitrile precursors.

- Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and assess purity .

- Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane.

Q. Which spectroscopic methods are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the E/Z configuration of the acrylonitrile moiety.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, aromatic C-H stretches).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess its preliminary biological activity?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of 3-(4-Chloroanilino)-2-(3-thienyl)acrylonitrile?

Density Functional Theory (DFT) calculates quantum chemical parameters (e.g., HOMO-LUMO energy gaps, Fukui indices) to identify reactive sites. For example:

Q. What experimental strategies resolve contradictions between computational predictions and empirical data?

Q. How do structural modifications influence bioactivity?

Q. What advanced techniques validate its mechanism in corrosion inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.